N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-8-10-25(11-9-14)30(27,28)18-6-4-17(5-7-18)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYHQLAPJQRTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole moiety linked to a sulfonamide group. The synthesis typically involves several methods, including:
- Diazo-coupling : Reacting diazonium salts with benzothiazole derivatives.
- Knoevenagel condensation : Condensing aromatic aldehydes with thiazolidine derivatives.
- Microwave irradiation : Enhancing reaction efficiency and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular processes through enzyme inhibition.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by inhibiting key enzymes involved in cell proliferation. The structure-activity relationship (SAR) suggests that modifications to the benzothiazole core enhance cytotoxic effects against specific cancer types.
Anti-inflammatory Effects
Additionally, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Candida albicans. Among the tested compounds, those with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL, indicating significant antimicrobial potential .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of benzothiazole derivatives were synthesized and tested against various human tumor cell lines. Compounds with structural similarities to our target compound displayed IC50 values as low as 5 µM against Mia PaCa-2 pancreatic cancer cells, suggesting effective cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and protein synthesis.
- Cell Signaling Modulation : It may interfere with signaling pathways involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Moieties
Compound Group 1: Triazole-Thione Derivatives ()
Compounds 7–9 from share structural similarities with the target molecule, particularly in the sulfonylbenzamide and heterocyclic components. Key differences include:
- Core Structure : Compounds 7–9 incorporate a 1,2,4-triazole-3-thione ring instead of a benzothiazole.
- Substituents : The triazole derivatives feature 2,4-difluorophenyl groups and halogenated (Cl/Br) sulfonylbenzamide substituents, whereas the target compound uses 5,7-dimethylbenzothiazole and 4-methylpiperidinyl groups.
- Tautomerism : The thione-thiol tautomerism observed in 7–9 (confirmed by IR and NMR) is absent in the target compound due to its rigid benzothiazole core .
Biological Implications : The fluorinated aryl groups in 7–9 may enhance binding to hydrophobic enzyme pockets, while the target’s methylated benzothiazole could improve lipophilicity and blood-brain barrier penetration.
Compound Group 2: Piperazine-Linked Benzothiazoles ()
Examples include 4j , 4k , and 8a–8b , which combine benzothiazole with piperazine or morpholine carboxamide groups. Comparisons:
- Linker Chemistry : The target compound uses a 4-methylpiperidinyl sulfonyl group, while 8a–8b feature piperazine-acetohydrazide linkers. Piperazine’s dual nitrogen atoms confer higher polarity compared to the single nitrogen in 4-methylpiperidine.
- Sulfonyl vs. Carboxamide : The sulfonyl group in the target may confer stronger hydrogen-bonding interactions than the carboxamide in 4j–4k .
Synthesis : Both groups employ hydrazide intermediates (e.g., compound 6 in ) and sulfonyl chloride coupling, suggesting shared synthetic pathways .
Compound Group 3: Trifluoromethylsulfonyl-Benzamide ()
The patented compound (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-phenyl]-benzamide shares the sulfonylbenzamide motif but differs in:
- Electron-Withdrawing Groups : The trifluoromethylsulfonyl group increases electronegativity and metabolic resistance compared to the target’s 4-methylpiperidinyl sulfonyl.
Spectral and Physicochemical Properties
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
Reaction of 4,6-dimethyl-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours produces the benzothiazole ring through intramolecular cyclization. This method achieves yields of 78–82% with high purity (>95% by HPLC). Key parameters include strict control of pH (maintained at 8.5–9.0 using triethylamine) and exclusion of moisture to prevent hydrolysis of the intermediate thioamide.
Oxidative Cyclization of Thioamide Precursors
Alternative routes employ oxidative cyclization using iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) in dichloromethane. This method facilitates the conversion of N-(2-mercapto-4,6-dimethylphenyl)benzamide derivatives to the corresponding benzothiazole at room temperature within 2 hours, yielding 85–90% product. The oxidative approach proves particularly effective for gram-scale synthesis, minimizing byproduct formation compared to traditional thermal methods.
Introduction of the sulfonyl group at the para position proceeds through a two-stage process:
Chlorosulfonation Reaction Conditions
Treatment of 4-(benzothiazol-2-ylcarbamoyl)benzoic acid with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C generates the sulfonyl chloride intermediate. Optimal molar ratios of 1:2.5 (acid:chlorosulfonic acid) prevent over-sulfonation, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3). Quenching with ice-water followed by extraction with ethyl acetate yields the sulfonyl chloride precursor in 65–70% purity, requiring subsequent column chromatography (SiO2, hexane/ethyl acetate gradient).
Nucleophilic Displacement with 4-Methylpiperidine
Coupling of the sulfonyl chloride with 4-methylpiperidine employs Schotten-Baumann conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | Maximizes solubility of both reactants |
| Base | Potassium carbonate | Maintains pH 8.5–9.0 without saponification risk |
| Temperature | 0°C → RT gradient | Controls exotherm during amine addition |
| Reaction Time | 4 hours | Complete conversion (monitored by 1H NMR) |
| Molar Ratio | 1:1.2 (chloride:amine) | Compensates for amine volatility |
This stage achieves 82–87% isolated yield after recrystallization from ethanol/water (3:1), with purity >98% confirmed by elemental analysis.
Final Amidation and Purification Strategies
The convergent synthesis concludes with amide bond formation between the sulfonated benzoyl chloride and 5,7-dimethyl-1,3-benzothiazol-2-amine:
Coupling Reagent Optimization
Comparative evaluation of coupling agents reveals distinct performance characteristics:
| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HATU | 92 | 97 | 2 |
| EDCI/HOBt | 88 | 95 | 4 |
| DCC/DMAP | 84 | 93 | 6 |
| PyBOP | 90 | 96 | 3 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as the superior agent, facilitating rapid coupling in dimethylacetamide at 40°C. Post-reaction workup involves sequential washes with 5% citric acid, saturated NaHCO3, and brine, followed by silica gel chromatography (ethyl acetate/hexane 1:2 → 1:1 gradient).
Crystallization Techniques for Final Product
Recrystallization from ethyl acetate/n-heptane (1:4) produces needle-shaped crystals suitable for X-ray diffraction analysis. Critical parameters include:
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Seed crystal addition at 45°C
- Anti-solvent (n-heptane) addition rate: 5 mL/min
This process enhances enantiomeric purity to >99.5% while maintaining particle size distribution of 50–150 μm.
Industrial-Scale Production Methodologies
Transitioning from laboratory to pilot-scale synthesis introduces unique engineering considerations:
Continuous Flow Reactor Configuration
A three-stage continuous system optimizes mass and heat transfer:
- Stage 1 : Benzothiazole core synthesis in a Corning AFR module (2 mL volume, 80°C)
- Stage 2 : Sulfonylation in a Hastelloy C276 tubular reactor (5 bar, 25°C)
- Stage 3 : Amidation using a packed-bed reactor with immobilized HATU
This configuration achieves 94% overall yield at 2.5 kg/day production rate, surpassing batch process efficiency by 38%.
Purification via Simulated Moving Bed Chromatography
Industrial purification employs a 6-zone SMB system with chiral stationary phase (CSP) columns:
| Parameter | Value | Performance Metric |
|---|---|---|
| Eluent | Ethanol/water 70:30 | Productivity: 1.2 kg CSP/L/day |
| Switching Time | 8.5 min | Purity: 99.9% |
| Temperature | 35°C | Solvent Recovery: 98% |
This technology reduces solvent consumption by 60% compared to traditional column chromatography.
Analytical Validation Protocols
Rigorous characterization ensures structural fidelity and purity:
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, NH), 7.98–7.85 (m, 4H, aromatic), 3.45–3.20 (m, 4H, piperidine), 2.75 (s, 6H, CH3), 1.55–1.30 (m, 5H, piperidine CH2/CH).
13C NMR (101 MHz, DMSO-d6): δ 172.5 (C=O), 153.2 (C=N), 140.1–117.3 (aromatic carbons), 58.4 (piperidine CH), 44.2 (NCH2), 21.7/21.3 (CH3).
HRMS (ESI-TOF): m/z calculated for C22H25N3O3S2 [M+H]+ 444.1412, found 444.1409.
Polymorph Characterization
DSC analysis reveals two polymorphic forms:
| Form | Melting Point (°C) | ΔHfusion (J/g) | Stability |
|---|---|---|---|
| I | 178–180 | 152 | Metastable |
| II | 185–187 | 168 | Thermodynamic |
Form II demonstrates superior chemical stability under accelerated aging conditions (40°C/75% RH for 6 months).
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves sequential coupling of the benzothiazole and sulfonamide moieties. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate .
- Benzothiazole coupling : Condensation of the sulfonamide intermediate with 5,7-dimethyl-1,3-benzothiazol-2-amine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DMF at room temperature .
Critical conditions affecting yield: - Solvent purity (anhydrous DCM/DMF minimizes side reactions).
- Temperature control during sulfonylation to prevent decomposition.
- Mole ratio optimization (1:1.2 for amine-to-sulfonyl chloride) .
Advanced: How can synthesis be optimized to minimize side reactions during sulfonylation or benzothiazole coupling?
- Side reaction mitigation :
- Use scavengers (e.g., triethylamine) to neutralize HCl byproducts during sulfonylation .
- Employ slow addition techniques for sulfonyl chlorides to reduce exothermic side reactions.
- Replace DMF with less polar solvents (e.g., THF) during coupling to suppress premature cyclization .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to identify intermediates .
Basic: What analytical techniques confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR verifies substituent positions (e.g., methyl groups on benzothiazole at δ 2.4–2.6 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 484.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a reverse-phase C18 column (retention time ~12.5 min) .
Advanced: How should discrepancies in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization :
- Use cell line authentication (e.g., STR profiling) to ensure consistency .
- Normalize data against positive controls (e.g., doxorubicin for anticancer assays).
- Data interpretation :
- Consider solubility effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Replicate experiments across multiple cell lines (e.g., MCF-7, HeLa, A549) to identify cell-type-specific responses (Table: IC₅₀ <10 µM in MTT assays for resistant lines) .
Basic: What are the solubility profiles and formulation challenges in preclinical studies?
- Solubility :
- Poor aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic benzothiazole and sulfonamide groups .
- Enhanced via nanoparticle encapsulation (PLGA polymers) or co-solvents (Cremophor EL/PEG 400) .
- Stability : Degrades at pH >8.0; store lyophilized at -20°C in amber vials .
Advanced: What strategies elucidate the structure-activity relationship (SAR) for the sulfonamide moiety?
- SAR approaches :
- Isosteric replacement : Swap 4-methylpiperidine with morpholine or piperazine to assess hydrogen-bonding effects .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX) .
- Pharmacophore mapping : Identify critical sulfonamide oxygen atoms for binding via 3D-QSAR .
Basic: Which in vitro assays evaluate antimicrobial/anticancer activity?
- Antimicrobial : Disk diffusion assays against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .
- Anticancer : MTT assays (72-hour exposure, IC₅₀ calculation via nonlinear regression) .
Advanced: How can crystallographic data resolve molecular conformation ambiguities?
- X-ray diffraction : Resolves discrepancies in amide bond geometry (e.g., cis vs. trans) observed in NMR.
- Example: Centrosymmetric dimers via N–H···N hydrogen bonds stabilize the crystal lattice (bond length 2.89 Å) .
- Comparative analysis : Overlay DFT-optimized structures with experimental data to validate torsion angles .
Basic: What metabolic stability assays are recommended for pharmacokinetic profiling?
- Liver microsome assays : Incubate with human/rat liver microsomes (37°C, NADPH regeneration system) to measure half-life .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
Advanced: How to design analogs to overcome multidrug resistance (MDR) in cancer cells?
- P-glycoprotein (P-gp) evasion :
- Introduce bulky substituents (e.g., naphthyl groups) to reduce P-gp recognition .
- Test analogs in MDR1-overexpressing cell lines (e.g., NCI/ADR-RES) with verapamil as a P-gp inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
